Cas no 101851-40-5 ((4-Chloronaphthalen-1-yl)hydrazine hydrochloride)
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (4-Chloronaphthalen-1-yl)hydrazine hydrochloride
- (4-Chloro-naphthalen-1-yl)hydrazine
- (4-Chloro-naphthalen-1-yl)-hydrazine
- (4-CHLORO-NAPHTHALEN-1-YL)-HYDRAZINE HYDROCHLORIDE
- Hydrazine,(4-chloro-1-naphthalenyl)-
- N'-(4-CHLORO-NAPHTHALEN-1-YL)-HYDRAZINE HCL
- FT-0746888
- (4-Chloronaphthalen-1-yl)hydrazine
- BEA85140
- SCHEMBL2478233
- CS-0439878
- 101851-40-5
- SUAUXZSEZGDIQR-UHFFFAOYSA-N
- AKOS006292163
-
- MDL: MFCD05662483
- Inchi: 1S/C10H9ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2
- InChI Key: SUAUXZSEZGDIQR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C2C=CC=CC2=1)NN
Computed Properties
- Exact Mass: 192.04500
- Monoisotopic Mass: 192.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05000
- LogP: 3.55210
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006234-1g |
(4-Chloronaphthalen-1-yl)hydrazine |
101851-40-5 | 95% | 1g |
$441.00 | 2023-09-04 | |
| Chemenu | CM140301-1g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 95% | 1g |
$421 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-1g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 1g |
7208.36CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-5g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 5g |
27137.36CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-500mg |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 500mg |
4028.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-100mg |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 100mg |
1009.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-1g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 1g |
¥7208.36 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-5g |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 5g |
¥27137.36 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-500mg |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 500mg |
¥4028.2 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-100mg |
(4-Chloro-naphthalen-1-yl)-hydrazine |
101851-40-5 | 96% | 100mg |
¥1009.17 | 2025-01-21 |
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride Suppliers
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (4-Chloronaphthalen-1-yl)hydrazine hydrochloride
Introduction to (4-Chloronaphthalen-1-yl)hydrazine hydrochloride (CAS No. 101851-40-5)
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride, identified by its CAS number 101851-40-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound belongs to the class of hydrazine derivatives, which have garnered considerable attention due to their versatile applications in medicinal chemistry and material science. The presence of a chloro substituent on the naphthalene ring and the hydrazine moiety imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride consists of a naphthalene ring substituted with a chlorine atom at the 4-position, linked to a hydrazine group. This arrangement facilitates its participation in various chemical reactions, including nucleophilic aromatic substitution, cycloadditions, and condensation reactions. The hydrochloride salt form enhances its solubility in polar solvents, making it more accessible for use in pharmaceutical formulations and laboratory experiments.
In recent years, there has been growing interest in the development of novel hydrazine derivatives as potential therapeutic agents. (4-Chloronaphthalen-1-yl)hydrazine hydrochloride has emerged as a promising intermediate in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. Its ability to undergo facile functionalization has allowed researchers to explore its role in designing molecules that can interact with biological targets effectively.
One of the most compelling aspects of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride is its utility in constructing complex heterocyclic frameworks. These frameworks are often found in biologically active natural products and synthetic drugs. The chloro-substituted naphthalene ring can serve as a scaffold for further derivatization, enabling the creation of diverse molecular structures. This flexibility has been exploited in several research endeavors aimed at identifying new pharmacophores.
The pharmaceutical industry has been particularly keen on exploring hydrazine derivatives due to their reported interactions with enzymes and receptors involved in disease pathways. For instance, studies have indicated that certain hydrazine-based compounds can modulate the activity of kinases and other enzymes implicated in cancer progression. (4-Chloronaphthalen-1-yl)hydrazine hydrochloride, with its unique structural features, is being investigated for its potential to interfere with these disease mechanisms.
Recent advancements in computational chemistry have also contributed to the understanding of how (4-Chloronaphthalen-1-yl)hydrazine hydrochloride interacts with biological targets. Molecular docking simulations have been employed to predict binding affinities and identify potential lead compounds for drug development. These simulations have highlighted the compound's ability to bind to specific pockets on target proteins, suggesting its suitability for further optimization into potent therapeutic agents.
In addition to its pharmaceutical applications, (4-Chloronaphthalen-1-yl)hydrazine hydrochloride finds utility in material science. Its ability to participate in cross-coupling reactions makes it a valuable building block for synthesizing advanced materials with tailored properties. Researchers are exploring its use in developing organic semiconductors and luminescent materials, which have applications in electronics and optoelectronics.
The synthesis of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride typically involves multi-step organic transformations starting from readily available precursors. The chlorination of naphthalene derivatives followed by reaction with hydrazine hydrate or other hydrazine sources is a common route. Optimization of reaction conditions is crucial to achieve high yields and purity, ensuring that the final product meets the stringent requirements for pharmaceutical use.
Efforts have been made to develop greener synthetic methodologies for producing (4-Chloronaphthalen-1-yl)hydrazine hydrochloride. These methods aim to minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes using transition metals have been explored as alternatives to traditional synthetic routes, offering improved efficiency and sustainability.
The safety profile of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride is another critical consideration in its application. While preliminary studies suggest that it exhibits moderate toxicity at higher concentrations, further research is needed to fully understand its pharmacological effects. Acute toxicity studies have been conducted to assess its safety margins, providing valuable data for risk assessment and dosage determination.
In conclusion, (4-Chloronaphthalen-1-yl)hydrazine hydrochloride (CAS No. 101851-40-5) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemistry.
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